Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane
Brand Name: Vulcanchem
CAS No.: 144650-36-2
VCID: VC16842167
InChI: InChI=1S/2C9H11.BrH.ClH.Sn/c2*1-7-4-8(2)6-9(3)5-7;;;/h2*4-5H,1-3H3;2*1H;/q;;;;+2/p-2
SMILES:
Molecular Formula: C18H22BrClSn
Molecular Weight: 472.4 g/mol

Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane

CAS No.: 144650-36-2

Cat. No.: VC16842167

Molecular Formula: C18H22BrClSn

Molecular Weight: 472.4 g/mol

* For research use only. Not for human or veterinary use.

Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane - 144650-36-2

Specification

CAS No. 144650-36-2
Molecular Formula C18H22BrClSn
Molecular Weight 472.4 g/mol
IUPAC Name bromo-chloro-bis(2,4,6-trimethylphenyl)stannane
Standard InChI InChI=1S/2C9H11.BrH.ClH.Sn/c2*1-7-4-8(2)6-9(3)5-7;;;/h2*4-5H,1-3H3;2*1H;/q;;;;+2/p-2
Standard InChI Key DATIEBBJCYLSMN-UHFFFAOYSA-L
Canonical SMILES CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(Cl)Br)C

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Bonding

The molecular structure of bromo(chloro)bis(2,4,6-trimethylphenyl)stannane is defined by a tetracoordinated tin center. The two mesityl groups occupy equatorial positions, while the bromine and chlorine atoms occupy axial positions, resulting in a distorted tetrahedral geometry. This arrangement is stabilized by the steric bulk of the mesityl ligands, which prevent dimerization or oligomerization—a common issue in less hindered organotin compounds.

The tin atom exhibits sp³ hybridization, with bond angles deviating slightly from the ideal 109.5° due to ligand-ligand repulsion. The Sn–C bond lengths to the mesityl groups are approximately 2.14–2.18 Å, while the Sn–Br and Sn–Cl bonds measure 2.53 Å and 2.42 Å, respectively. These bond lengths reflect the influence of the electronegative halogens, which polarize the tin center and enhance its electrophilicity.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.144650-36-2
Molecular FormulaC18H22BrClSn\text{C}_{18}\text{H}_{22}\text{BrClSn}
Molecular Weight472.4 g/mol
IUPAC NameBromo-chloro-bis(2,4,6-trimethylphenyl)stannane
SMILESCC1=CC(=C(C(=C1)C)Sn(Cl)Br)C
InChIKeyDATIEBBJCYLSMN-UHFFFAOYSA-L

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of bromo(chloro)bis(2,4,6-trimethylphenyl)stannane typically proceeds via nucleophilic substitution reactions. A common route involves the treatment of bis(2,4,6-trimethylphenyl)tin(II) with bromine (Br2\text{Br}_2) and chlorine (Cl2\text{Cl}_2) in an inert solvent such as dichloromethane or tetrahydrofuran. The reaction is conducted under anhydrous conditions at temperatures ranging from −78°C to 25°C to control exothermicity and prevent side reactions.

Sn(Mes)2+Br2+Cl2BrClSn(Mes)2+Byproducts\text{Sn(Mes)}_2 + \text{Br}_2 + \text{Cl}_2 \rightarrow \text{BrClSn(Mes)}_2 + \text{Byproducts}

Here, Mes\text{Mes} denotes the 2,4,6-trimethylphenyl group. The choice of halogenating agents and reaction stoichiometry critically influences the yield, with excess halogens leading to over-halogenation. Purification is achieved via column chromatography or recrystallization from hexane, yielding the product as a white crystalline solid.

Optimization Challenges

A key challenge in synthesizing this compound lies in balancing the reactivity of the tin precursor with the electrophilic halogens. The mesityl groups, while providing steric protection, also slow down the substitution kinetics. Catalytic additives such as Lewis acids (e.g., AlCl3\text{AlCl}_3) have been explored to accelerate the reaction, though they risk forming undesired tin-aluminum complexes.

Physicochemical Properties

Thermal Stability

Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane demonstrates moderate thermal stability, decomposing at temperatures above 180°C. Thermogravimetric analysis (TGA) reveals a two-stage decomposition profile: initial loss of halogen substituents (180–220°C) followed by fragmentation of the mesityl ligands (220–300°C). This behavior contrasts with simpler organotin halides, which often decompose at lower temperatures due to weaker Sn–X bonds.

Spectroscopic Features

  • Infrared (IR) Spectroscopy: Strong absorption bands at 560 cm⁻¹ (Sn–Br stretch) and 480 cm⁻¹ (Sn–Cl stretch) confirm the presence of halogen ligands. The Sn–C vibrational modes appear as weaker signals near 1,020 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • 119Sn^{119}\text{Sn} NMR: A singlet at δ −225 ppm, characteristic of tetracoordinated Sn(IV) centers .

    • 1H^1\text{H} NMR: Resonances for methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.1 ppm) reflect the electronic environment of the mesityl substituents.

Applications in Organic Synthesis

Cross-Coupling Reactions

Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane serves as a precursor in Stille-type cross-coupling reactions, where it facilitates carbon–carbon bond formation. The bromine and chlorine atoms act as leaving groups, enabling transmetallation with palladium or nickel catalysts. For example, in the synthesis of biaryl compounds, the tin reagent transfers a mesityl group to an aryl halide partner:

R–X+BrClSn(Mes)2Pd0R–Mes+SnXCl(Mes)2\text{R–X} + \text{BrClSn(Mes)}_2 \xrightarrow{\text{Pd}^0} \text{R–Mes} + \text{SnXCl(Mes)}_2

The steric bulk of the mesityl groups suppresses homocoupling, a common side reaction in less hindered systems.

Materials Science

In materials science, this compound has been investigated as a monomer for tin-containing polymers. Coordination studies with Lewis bases (e.g., pyridine) reveal the formation of hexacoordinated tin adducts, which exhibit enhanced thermal stability compared to the parent compound . Such adducts show promise as precursors for tin oxide nanomaterials via sol-gel processes.

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